3-Difluoromethoxy-5-(trifluoromethyl)aniline
Description
3-Difluoromethoxy-5-(trifluoromethyl)aniline is a fluorinated aniline derivative characterized by a difluoromethoxy (-OCF₂H) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. The electron-withdrawing nature of both substituents suggests applications in pharmaceuticals, agrochemicals, or materials science, where fluorine substitution enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
3-(difluoromethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10)15-6-2-4(8(11,12)13)1-5(14)3-6/h1-3,7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQLXGLNPCOANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)OC(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethoxy-5-(trifluoromethyl)aniline typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto an aniline ring. One common method is the reaction of 3,5-difluoroaniline with trifluoromethylating agents under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Difluoromethoxy-5-(trifluoromethyl)aniline may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethoxy-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Applications in Scientific Research
3-Difluoromethoxy-5-(trifluoromethyl)aniline has diverse applications across several domains:
Medicinal Chemistry
- Drug Development : This compound serves as a precursor in synthesizing pharmaceuticals targeting specific biological pathways. Its fluorinated nature often leads to enhanced metabolic stability and bioavailability in drug candidates .
- Biological Activity : Studies indicate that compounds with trifluoromethyl groups exhibit increased anti-cancer properties, making this compound a candidate for further research in oncology .
Agrochemicals
- Pesticide Formulation : The compound is investigated for its potential use in developing new agrochemicals due to its ability to interact with biological systems effectively. Fluorinated compounds often demonstrate improved efficacy against pests .
Materials Science
- Specialty Chemicals : Used in creating materials with unique properties such as enhanced thermal stability or resistance to degradation. Its chemical structure allows for modifications that can lead to innovative material applications .
Case Study 1: Pharmaceutical Applications
A study published in Nature explored the synthesis of aryl-urea derivatives containing trifluoromethyl substitutions, demonstrating enhanced biological profiles as antimicrobial and anti-cancer agents. The incorporation of 3-Difluoromethoxy-5-(trifluoromethyl)aniline into these derivatives showed promising results, indicating its potential role in the development of new therapeutic agents .
Case Study 2: Agrochemical Development
Research focused on synthesizing novel pesticides utilizing the unique properties of fluorinated compounds, including 3-Difluoromethoxy-5-(trifluoromethyl)aniline. The findings highlighted that the trifluoromethyl group significantly improved the biological activity against target pests, suggesting that this compound could be pivotal in future agrochemical formulations .
Mechanism of Action
The mechanism of action of 3-Difluoromethoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The difluoromethoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and type of substituents critically influence reactivity and biological activity:
- 3-Methoxy-5-(trifluoromethyl)aniline (CAS 349-55-3, ): Molecular Formula: C₈H₈F₃NO Molecular Weight: 191.15 g/mol The methoxy (-OCH₃) group is less electronegative than difluoromethoxy (-OCF₂H), leading to reduced electron-withdrawing effects. This difference may lower metabolic stability compared to the target compound .
2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4, ):
- Molecular Formula : C₇H₅F₄N
- Molecular Weight : 179.11 g/mol
- The fluorine at the 2-position creates steric hindrance and alters electronic distribution. Ortho-substituted anilines often exhibit reduced basicity compared to meta-substituted analogs, as seen in 2-(trifluoromethyl)aniline derivatives ().
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituents | LogP* (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| 3-Difluoromethoxy-5-(trifluoromethyl)aniline | 243.15 | -OCF₂H (3), -CF₃ (5) | 2.8 | <1 (DMSO) |
| 3-Methoxy-5-(trifluoromethyl)aniline | 191.15 | -OCH₃ (3), -CF₃ (5) | 2.1 | 10–50 (DMSO) |
| 2-Fluoro-5-(trifluoromethyl)aniline | 179.11 | -F (2), -CF₃ (5) | 2.5 | 1–5 (Chloroform) |
| 3-(Trifluoromethyl)aniline | 161.12 | -CF₃ (3) | 1.9 | 50–100 (Ethanol) |
*LogP values estimated using ChemDraw.
Key Research Findings
Substituent Position Dictates Activity : Meta-substituted anilines (e.g., 3-Difluoromethoxy-5-(trifluoromethyl)aniline) may exhibit lower antimicrobial activity than ortho-substituted analogs but offer tunable electronic properties for drug design .
Fluorination Enhances Stability : Difluoromethoxy groups improve metabolic stability over methoxy analogs, as seen in kinase inhibitors like nilotinib ().
Toxicity Considerations : Fluorinated anilines often require careful handling due to acute toxicity risks, particularly via inhalation ().
Biological Activity
3-Difluoromethoxy-5-(trifluoromethyl)aniline is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of difluoromethoxy and trifluoromethyl groups enhances the compound's lipophilicity and modulates its interaction with biological targets, making it a subject of various studies focused on its pharmacological properties.
Chemical Structure and Properties
The chemical structure of 3-Difluoromethoxy-5-(trifluoromethyl)aniline can be represented as follows:
This compound features:
- Difluoromethoxy group : Enhances solubility and biological activity.
- Trifluoromethyl group : Increases lipophilicity and alters electronic properties, affecting binding interactions with biological targets.
The mechanism by which 3-Difluoromethoxy-5-(trifluoromethyl)aniline exerts its biological effects primarily involves:
- Interaction with Enzymes and Receptors : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to modulate enzyme activities or receptor signaling pathways .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through mechanisms such as apoptosis induction or cell cycle arrest in cancer cell lines .
Anticancer Properties
Research indicates that compounds containing trifluoromethyl groups, similar to 3-Difluoromethoxy-5-(trifluoromethyl)aniline, often demonstrate significant anticancer activity. For instance:
- IC50 Values : Compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, including pancreatic and lung cancers. For example, certain derivatives exhibited IC50 values ranging from 0.051 µM to 0.36 µM against specific cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Panc-1 | 0.051 |
| Compound B | BxPC-3 | 0.066 |
| 3-Difluoromethoxy-5-(trifluoromethyl)aniline | A549 | TBD |
Antimicrobial Activity
Additionally, studies have explored the antimicrobial properties of fluorinated anilines. The incorporation of fluorine atoms is known to enhance the potency against various pathogens due to improved membrane penetration and interaction with microbial enzymes .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of aniline with trifluoromethyl substitutions significantly inhibited cell proliferation in multiple cancer types. The structural modifications were crucial for enhancing activity against specific targets, such as tubulin polymerization .
- Structure-Activity Relationship (SAR) : Research on similar compounds has revealed that the positioning of fluorinated groups can dramatically influence biological activity. For instance, moving a trifluoromethyl group from para to ortho positions altered the compound's efficacy against cancer cells .
Q & A
Q. What are the common synthetic routes for 3-difluoromethoxy-5-(trifluoromethyl)aniline, and how are reaction conditions optimized?
The synthesis typically involves multi-step processes such as nitration followed by catalytic hydrogenation. For example, nitration of a precursor (e.g., 1,2-dichloro-3-difluoromethoxybenzene) at controlled temperatures (-20°C to 80°C) introduces nitro groups, which are subsequently reduced to amines using hydrogen gas and catalysts like palladium . Optimization involves adjusting solvent systems (e.g., DMF or acetonitrile) and reaction times to maximize yields. Continuous flow reactors are increasingly used for scalability .
Q. How can spectroscopic techniques characterize 3-difluoromethoxy-5-(trifluoromethyl)aniline?
Key methods include:
- NMR : NMR identifies fluorine environments, while NMR resolves aromatic protons. The trifluoromethyl (-CF) group shows distinct splitting patterns .
- FT-IR : Stretching vibrations for C-F (1100–1200 cm) and N-H (3300–3500 cm) confirm functional groups .
- UV-Vis : Absorbance peaks correlate with electronic transitions in the aromatic system, influenced by electron-withdrawing substituents .
Q. What safety precautions are critical when handling this compound?
The compound is classified as Acute Toxicity (dermal/inhalation Category 4). Essential precautions include:
- Use of fume hoods, nitrile gloves, and PPE to avoid exposure .
- Emergency protocols: Eye wash stations, safety showers, and immediate medical consultation for inhalation or skin contact .
- Storage in sealed containers away from oxidizers and acids .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of 3-difluoromethoxy-5-(trifluoromethyl)aniline?
The electron-withdrawing -CF and -OCHF groups reduce electron density on the aromatic ring, decreasing basicity compared to unsubstituted anilines. This effect is quantified via Hammett parameters ( for -CF ≈ 0.43), which predict reaction rates in electrophilic substitution or coordination with metal catalysts . Computational studies (e.g., DFT) model charge distribution to guide synthetic modifications .
Q. What computational methods are used to predict the compound’s thermodynamic properties and reaction pathways?
- Density Functional Theory (DFT) : Functionals like B3LYP (combining exact exchange and gradient corrections) calculate bond dissociation energies, optimizing geometries for stability .
- Frontier Molecular Orbital (FMO) Analysis : Predicts sites for nucleophilic/electrophilic attack by analyzing HOMO-LUMO gaps .
- Solvent Effects : COSMO-RS models simulate solvent interactions to refine reaction conditions (e.g., polarity effects in DMF vs. THF) .
Q. How can conflicting data on reaction yields be resolved in cross-coupling reactions involving this compound?
Contradictions often arise from solvent purity, catalyst loading, or trace moisture. Methodological approaches include:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., Pd catalyst concentration, temperature) to identify optimal conditions .
- In Situ Monitoring : Techniques like Raman spectroscopy track intermediate formation and side reactions .
- Controlled Replicates : Repetition under inert atmospheres (N/Ar) to exclude oxygen interference .
Q. What strategies improve the metabolic stability of derivatives in pharmaceutical applications?
The -CF group enhances metabolic stability by resisting oxidative degradation. Advanced strategies include:
- Bioisosteric Replacement : Substituting -OCHF with -OCF to increase lipophilicity and plasma half-life .
- Prodrug Design : Masking the amine group with enzymatically cleavable moieties (e.g., acyloxyalkyl) to improve bioavailability .
Q. How is the compound utilized in materials science, particularly in polymer synthesis?
The amine group serves as a monomer in polyamide or polyimide synthesis, while -CF enhances thermal stability. Applications include:
- Rod-Coil Block Copolymers : Self-assembly into nanostructured materials for flexible electronics .
- Fluorinated Epoxy Resins : Improved water resistance and dielectric properties for coatings .
Methodological Guidance for Data Interpretation
9. Interpreting Discrepancies in Spectroscopic Data
If experimental NMR shifts deviate from DFT predictions, consider:
- Solvent Effects : Simulate solvent interactions (e.g., using PCM models) to match experimental conditions .
- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations .
Q. Validating Synthetic Pathways with Conflicting Literature Reports
- Comparative Kinetic Studies : Measure activation energies for competing pathways (e.g., nitration vs. sulfonation) .
- Isolation of Intermediates : Use LC-MS or preparative TLC to identify byproducts and revise mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
